molecular formula C21H33NO8 B1674528 Lasiocarpine N-oxide CAS No. 127-30-0

Lasiocarpine N-oxide

Cat. No.: B1674528
CAS No.: 127-30-0
M. Wt: 427.5 g/mol
InChI Key: AABILZKQMVKFHP-LZUZPLOVSA-N
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Description

Lasiocarpine N-oxide is a naturally occurring pyrrolizidine alkaloid found in certain plant species. Pyrrolizidine alkaloids are secondary metabolites produced by plants as a defense mechanism against herbivores. This compound is known for its hepatotoxic and carcinogenic properties, making it a compound of significant interest in toxicology and pharmacology .

Biochemical Analysis

Biochemical Properties

Lasiocarpine N-oxide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to undergo metabolic activation, primarily catalyzed by cytochrome P450 enzymes (CYPs) in the liver . This activation leads to the formation of reactive metabolites that can bind to cellular proteins and DNA, forming pyrrole-protein and pyrrole-DNA adducts . These interactions result in cytotoxic and genotoxic effects, highlighting the importance of understanding the biochemical properties of this compound.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to induce cytotoxicity and genotoxicity in hepatocellular carcinoma cells . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound can lead to the formation of DNA adducts, which interfere with normal cellular processes and contribute to its toxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation and subsequent interactions with biomolecules. Upon activation by cytochrome P450 enzymes, this compound forms reactive metabolites that can bind to proteins and DNA . These binding interactions result in enzyme inhibition or activation, changes in gene expression, and the formation of toxic adducts. The compound’s ability to form pyrrole-protein and pyrrole-DNA adducts is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can induce DNA damage and alter gene expression over extended periods . These temporal effects are important for understanding the compound’s impact in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, while higher doses can lead to severe toxicity . In a 28-day feeding study, this compound induced DNA damage and altered gene expression in rat liver at higher doses . These findings highlight the importance of dosage in assessing the compound’s toxicological profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, including detoxification and bioactivation. The compound can undergo hydrolysis to form a necine base or N-oxidation to produce this compound . Additionally, it can be bioactivated through hydroxylation at specific positions, leading to the formation of reactive metabolites . These metabolic pathways are crucial for understanding the compound’s biochemical interactions and toxic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. Studies have shown that this compound can be distributed to different tissues, where it exerts its toxic effects . Understanding the transport and distribution mechanisms is essential for assessing the compound’s impact on biological systems.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell, influencing its interactions with biomolecules. For instance, the formation of pyrrole-protein and pyrrole-DNA adducts can occur in specific subcellular locations, contributing to the compound’s cytotoxic and genotoxic effects . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lasiocarpine N-oxide typically involves the oxidation of lasiocarpine. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be extracted from plants that naturally produce pyrrolizidine alkaloids. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Lasiocarpine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Lasiocarpine N-oxide has several scientific research applications:

Comparison with Similar Compounds

Lasiocarpine N-oxide is similar to other pyrrolizidine alkaloids such as:

  • Senecionine N-oxide
  • Retrorsine N-oxide
  • Heliotrine N-oxide
  • Europine N-oxide

Uniqueness: this compound is unique due to its specific structure and the particular toxicological profile it exhibits. It is considered highly toxic compared to some other pyrrolizidine alkaloids, making it a critical compound for toxicological studies .

Properties

CAS No.

127-30-0

Molecular Formula

C21H33NO8

Molecular Weight

427.5 g/mol

IUPAC Name

[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate

InChI

InChI=1S/C21H33NO8/c1-7-13(2)18(23)30-16-9-11-22(27)10-8-15(17(16)22)12-29-19(24)21(26,14(3)28-6)20(4,5)25/h7-8,14,16-17,25-26H,9-12H2,1-6H3/b13-7-/t14-,16+,17-,21+,22?/m1/s1

InChI Key

AABILZKQMVKFHP-LZUZPLOVSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)[C@@]([C@@H](C)OC)(C(C)(C)O)O)[O-]

SMILES

CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)OC)(C(C)(C)O)O)[O-]

Canonical SMILES

CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)OC)(C(C)(C)O)O)[O-]

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lasiocarpine N-oxide;  4-21-00-02054 (Beilstein Handbook Reference); 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary toxicological concern associated with Lasiocarpine N-oxide?

A1: this compound is a pyrrolizidine alkaloid (PA) primarily found in plants belonging to the Boraginaceae family, such as certain Heliotropium species [, ]. PAs, including this compound, are known for their genotoxic and carcinogenic properties []. These compounds are metabolized in the liver to reactive metabolites, which can cause DNA damage and ultimately lead to tumor formation.

Q2: How does the structure of this compound contribute to its toxicity?

A2: While specific Structure-Activity Relationship (SAR) data for this compound might require further investigation, the general toxicity of PAs is linked to their structure. The presence of a double bond in the 1,2 position of the pyrrolizidine ring, along with the esterified necic acids, are crucial for their metabolic activation and subsequent toxicity [].

Q3: How widespread is this compound contamination in food, and what are the implications?

A3: Recent food alerts have highlighted the presence of concerning levels of PAs, including this compound, in oregano samples []. This contamination poses a significant risk to human health, as oregano is a commonly consumed herb. The widespread contamination necessitates the development and implementation of sensitive analytical techniques, like the miniaturized QuEChERS method coupled with UHPLC-MS/MS, for monitoring PA levels in food products to ensure consumer safety [].

Q4: What are the implications of finding high concentrations of this compound in certain plant parts?

A4: Studies on Heliotropium species have shown that this compound, along with other PAs like heliotrine-N-oxide and europine-N-oxide, are often concentrated in specific plant parts like flowers and roots []. This finding is significant because it indicates a higher risk of PA exposure from consuming these particular plant parts. It highlights the need for careful monitoring and management of these plant species, particularly in areas where they might be consumed by humans or livestock.

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